![molecular formula C13H16N2O2 B039566 3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid CAS No. 114365-09-2](/img/structure/B39566.png)
3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid
Overview
Description
The compound “3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid” is a derivative of indole, which is a heterocyclic compound . The structure suggests that it might have properties similar to other indole derivatives, which are often bioactive and found in a wide range of applications .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as psilocybin, an indole derivative, have been synthesized in multigram quantities . The synthesis process often involves identification of critical in-process parameters and isolation of the compound without the use of chromatography, TLC, or aqueous workup .Molecular Structure Analysis
The molecular structure of this compound is likely to be similar to other indole derivatives. For instance, poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) forms aggregates that precipitate at higher temperatures due to the low critical solution temperature (LCST) of the PDMAEMA block .Chemical Reactions Analysis
The compound might undergo reactions similar to other indole derivatives. For example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to other indole derivatives. For instance, the molecular formula of a similar compound is CHNOP, with an average mass of 268.249 Da and a monoisotopic mass of 268.097687 Da .Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15(2)6-5-10-8-14-12-4-3-9(13(16)17)7-11(10)12/h3-4,7-8,14H,5-6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABBNMFRXNHQIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434936 | |
| Record name | 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid | |
CAS RN |
114365-09-2 | |
| Record name | 3-[2-(Dimethylamino)ethyl]-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

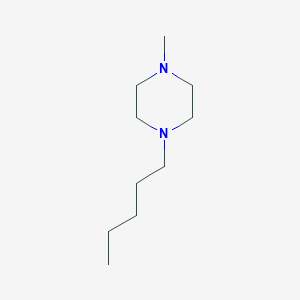
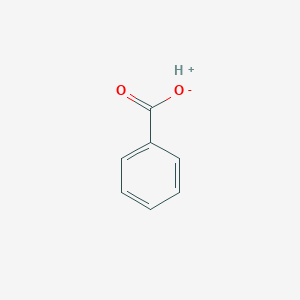
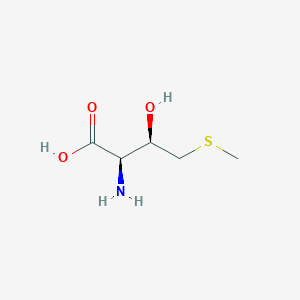

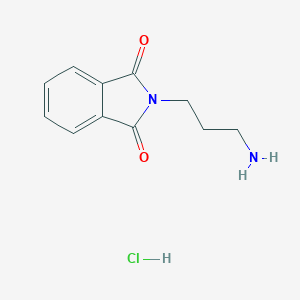
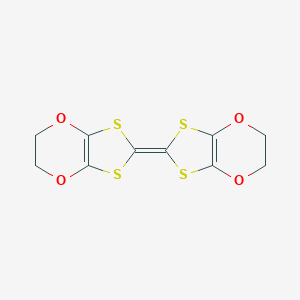

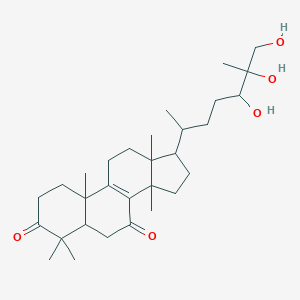
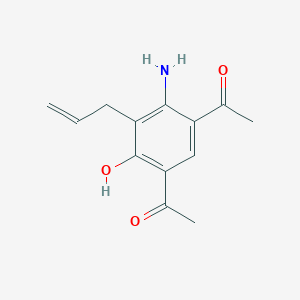
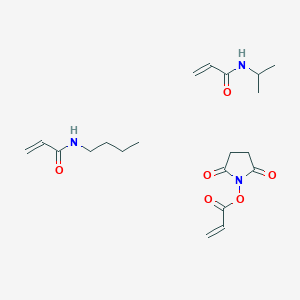
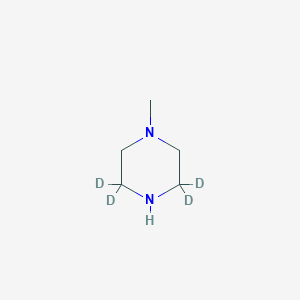
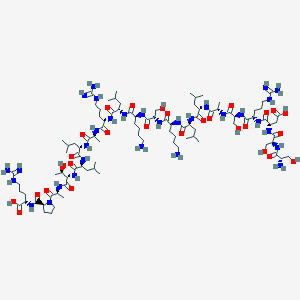
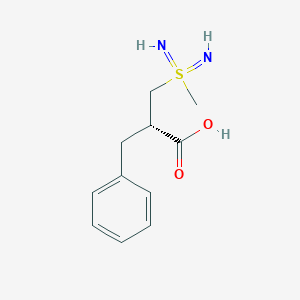
![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)